Emiglitate

Overview

Description

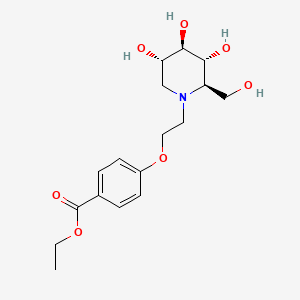

Emiglitate is a deoxynojirimycin derivative known for its potent inhibition of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose . This compound has been studied for its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus .

Preparation Methods

Emiglitate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 4-hydroxybenzoate with 2-(2,3,4,5-tetrahydroxy-6-hydroxymethylpiperidin-1-yl)ethanol under specific conditions . The industrial production of this compound typically involves optimizing these reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Emiglitate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different derivatives.

Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Profile

Emiglitate is identified by its chemical formula and is classified as an α-glucosidase inhibitor. Its mechanism involves delaying carbohydrate absorption by inhibiting the enzyme α-glucosidase, which plays a crucial role in breaking down complex carbohydrates into simple sugars.

Diabetes Management

The primary application of this compound is in managing non-insulin-dependent diabetes mellitus (Type 2 diabetes) . Clinical studies have shown that this compound significantly reduces postprandial blood glucose levels. For instance, one study reported a mean reduction of 1.45 mmol/l in plasma glucose after one week of therapy with this compound.

Case Study Data

A clinical trial involving Type 2 diabetes patients demonstrated:

-

Mean Plasma Glucose Reduction :

- Initial level: 9.5 mmol/l

- After treatment with this compound: 8.05 mmol/l

- Reduction: 1.45 mmol/l (p < 0.05)

- Postprandial Glucose Levels :

Comparative Analysis with Other Inhibitors

This compound shares structural similarities with other α-glucosidase inhibitors like Acarbose and Miglitol but exhibits unique features that may enhance its therapeutic efficacy:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Acarbose | C25H43NO18 | Inhibits α-glucosidase | Derived from microbial sources |

| Miglitol | C10H17NO5 | Inhibits α-glucosidase | Rapidly absorbed and eliminated |

| This compound | C17H25NO7 | Inhibits α-glucosidase | Specific action on postprandial glucose |

Pharmacokinetics and Interactions

Research indicates that this compound does not significantly alter the pharmacokinetic profiles of other antidiabetic medications when used concurrently, making it suitable for combination therapies .

Potential Applications Beyond Diabetes

Emerging research suggests potential applications of this compound in other metabolic disorders characterized by disrupted carbohydrate metabolism. Studies indicate that it may induce lysosomal storage of glycogen, which could be beneficial in treating conditions related to glycogen storage diseases.

Mechanism of Action

Emiglitate exerts its effects by inhibiting alpha-glucosidase, an enzyme that breaks down carbohydrates into glucose . This inhibition reduces the rate of glucose absorption in the intestines, leading to lower blood glucose levels. The molecular targets of this compound include the active site of alpha-glucosidase, where it binds and prevents the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Emiglitate is unique among alpha-glucosidase inhibitors due to its specific structure and potent inhibitory activity. Similar compounds include:

Acarbose: Another alpha-glucosidase inhibitor used to manage type 2 diabetes mellitus.

Miglitol: A similar compound with a different structure but similar mechanism of action.

Voglibose: Another alpha-glucosidase inhibitor with a unique structure and therapeutic applications.

Compared to these compounds, this compound has shown a higher potency and specificity for alpha-glucosidase inhibition .

Biological Activity

Emiglitate is an α-glucosidase inhibitor used primarily in the management of diabetes, particularly for controlling postprandial blood glucose levels. This article discusses the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound acts by inhibiting the enzyme α-glucosidase in the intestines, which slows down the breakdown of carbohydrates into glucose. This results in a reduction in the absorption of glucose and consequently lowers postprandial blood glucose levels. The mechanism is similar to other drugs in its class, such as acarbose and miglitol, but with distinct pharmacokinetic properties.

1. Antidiabetic Activity

This compound has been shown to effectively reduce both postprandial glucose (PPG) and postprandial insulin (PPI) levels. In a systematic review involving multiple studies, this compound demonstrated a mean difference in PPG reduction of (95% CI: ) and PPI reduction of (95% CI: ) when compared to control groups .

Table 1: Summary of this compound's Antidiabetic Effects

| Parameter | Mean Difference | Confidence Interval |

|---|---|---|

| PPG | -0.3 | [-0.5, -0.03] |

| PPI | -44.3 | [-66.1, -22.5] |

2. Safety Profile

In clinical trials comparing this compound with other α-glucosidase inhibitors, it was found to have a favorable safety profile with minimal adverse effects reported . The incidence of gastrointestinal side effects, common with this class of drugs, was consistent with those observed for acarbose and voglibose.

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

- Case Study 1 : A patient with type 2 diabetes showed significant improvement in glycemic control after initiating treatment with this compound alongside lifestyle modifications. The patient's HbA1c levels dropped from 8.5% to 7.2% over six months .

- Case Study 2 : A cohort study involving 150 patients treated with this compound reported a significant reduction in postprandial glucose spikes compared to baseline measurements, showcasing its efficacy in managing diabetes .

Research Findings

Recent studies have focused on the comparative efficacy of this compound against other antidiabetic agents:

- In a meta-analysis including various α-glucosidase inhibitors, this compound was found to be effective in lowering blood glucose levels without significant side effects compared to acarbose and miglitol .

- A study assessing acute toxicity indicated that this compound has a low toxicity profile when administered at therapeutic doses .

Q & A

Basic Research Question

Q. What in vivo experimental models are optimal for evaluating Emiglitate's efficacy in glucose regulation?

Methodological Answer: Use streptozotocin-induced diabetic rodent models to mimic insulin-dependent diabetes. Administer this compound orally at doses of 10–40 mg/kg and measure postprandial glucose levels, insulin secretion, and hydrogen breath excretion (indicative of carbohydrate malabsorption). Include controls for α-glucosidase activity in intestinal mucosa homogenates . For longitudinal studies (>6 weeks), monitor changes in insulin demand and pancreatic β-cell function via immunohistochemistry.

Advanced Research Question

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound's inhibition of α-glucosidase across studies?

Methodological Answer: Discrepancies may arise from differences in assay conditions (pH, substrate concentration) or enzyme sources (e.g., human vs. murine α-glucosidase). Standardize protocols using recombinant human α-glucosidase and kinetic assays under physiological pH (6.8–7.4). Compare inhibition curves using nonlinear regression analysis and validate with in situ intestinal perfusion models. Cross-reference with structural studies of this compound-enzyme binding via molecular docking .

Basic Research Question

Q. What analytical techniques are recommended for quantifying this compound in pharmacokinetic studies?

Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma and tissue samples. Validate methods per ICH guidelines, ensuring specificity for this compound’s molecular structure (C₁₇H₂₅NO₇) and metabolites. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Question

Q. How should researchers design studies to assess this compound's long-term effects on gut microbiota composition?

Methodological Answer: Conduct longitudinal metagenomic sequencing of fecal samples from diabetic murine models treated with this compound (20 mg/kg/day for 12 weeks). Compare microbial diversity (Shannon index), short-chain fatty acid profiles (via GC-MS), and inflammatory markers (e.g., TNF-α, IL-6) against placebo and acarbose-treated cohorts. Address confounding variables through pair-fed control groups and standardized diets .

Basic Research Question

Q. What in vitro assays are suitable for screening this compound’s off-target effects?

Methodological Answer: Use enzyme-linked immunosorbent assays (ELISAs) or fluorogenic substrates to test inhibition of related enzymes (e.g., α-amylase, sucrase-isomaltase). Pair with cell viability assays (MTT or ATP luminescence) in Caco-2 or HEK293 cells to rule out cytotoxicity at therapeutic concentrations. Cross-validate findings with transcriptomic profiling (RNA-seq) to identify unintended gene expression changes .

Advanced Research Question

Q. How can conflicting data on this compound’s impact on hepatic glycogen synthesis be reconciled?

Methodological Answer: Discrepancies may stem from differences in animal models (e.g., diet-induced vs. genetic diabetes) or measurement timing (fasting vs. fed states). Design a crossover study with hyperinsulinemic-euglycemic clamps to directly quantify hepatic glucose uptake. Supplement with ¹³C-NMR spectroscopy to track glycogen synthesis rates in real time. Analyze correlations with this compound’s plasma half-life and tissue distribution .

Basic Research Question

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer: Apply nonlinear mixed-effects modeling (NONMEM) to estimate EC₅₀ and Emax values for glucose-lowering effects. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., dose tiers). For time-series data (e.g., continuous glucose monitoring), employ longitudinal mixed models to account for intra-subject variability .

Advanced Research Question

Q. How can researchers synthesize preclinical and clinical data to optimize this compound’s therapeutic window?

Methodological Answer: Perform meta-analyses of Phase I/II trials and preclinical datasets using Bayesian hierarchical models. Prioritize endpoints aligned with mechanistic targets (e.g., α-glucosidase inhibition, postprandial glucose AUC). Identify covariates (e.g., BMI, genetic polymorphisms in SGLT1/2) influencing efficacy-toxicity trade-offs. Validate with physiologically based pharmacokinetic (PBPK) modeling .

Q. Key Considerations for Methodological Rigor

- Standardization : Replicate findings across ≥2 independent labs to address reproducibility crises .

- Data Transparency : Publish raw datasets (e.g., enzyme kinetics, metagenomics) in repositories like Figshare or Zenodo, adhering to FAIR principles .

- Ethical Compliance : Obtain institutional approval for animal studies (ARRIVE guidelines) and human trials (ICH-GCP) .

Properties

IUPAC Name |

ethyl 4-[2-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO7/c1-2-24-17(23)11-3-5-12(6-4-11)25-8-7-18-9-14(20)16(22)15(21)13(18)10-19/h3-6,13-16,19-22H,2,7-10H2,1H3/t13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWORXYTJRPSMC-QKPAOTATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCN2CC(C(C(C2CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048799 | |

| Record name | Emiglitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80879-63-6 | |

| Record name | Emiglitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80879-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emiglitate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080879636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emiglitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dideoxy-1,5-[[2-[4-(ethoxycarbonyl)phenoxy]ethyl]imino]-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMIGLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF8AB2IBUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.